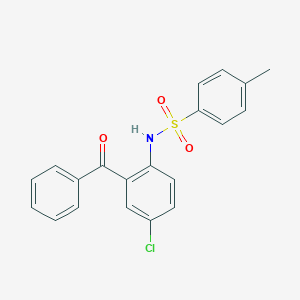
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCS-1 belongs to the class of sulfonamide compounds, which have been widely studied for their antibacterial, antiviral, and antitumor properties. In
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide is not fully understood. However, several studies have suggested that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to induce apoptosis, which is a programmed cell death, in cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer.
Effets Biochimiques Et Physiologiques
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in several types of cancer. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide is easy to synthesize and has been found to exhibit potent antitumor and antibacterial activity. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to exhibit low toxicity towards normal cells, which makes it an attractive candidate for further development. However, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide also has some limitations for lab experiments. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has poor solubility in water, which makes it challenging to formulate for in vivo studies. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to exhibit poor stability in biological fluids, which can limit its efficacy in vivo.
Orientations Futures
For the study of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide include investigating its efficacy in combination with other chemotherapeutic agents and investigating its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-benzoyl-4-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate that is subsequently treated with ammonia to yield N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide. This method of synthesis has been reported in several research articles and has been found to be efficient in producing high yields of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Several research studies have reported that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has also been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
Numéro CAS |
4873-59-0 |
|---|---|
Nom du produit |
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide |
Formule moléculaire |
C20H16ClNO3S |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-7-10-17(11-8-14)26(24,25)22-19-12-9-16(21)13-18(19)20(23)15-5-3-2-4-6-15/h2-13,22H,1H3 |
Clé InChI |
WZTIKNRSYKDRQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
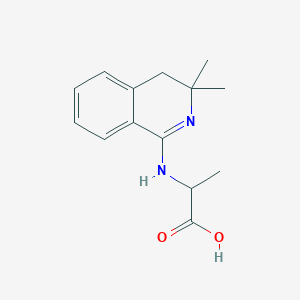
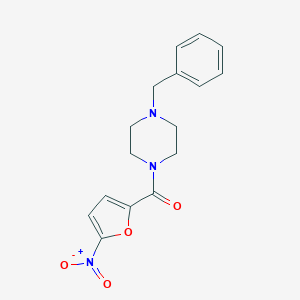
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
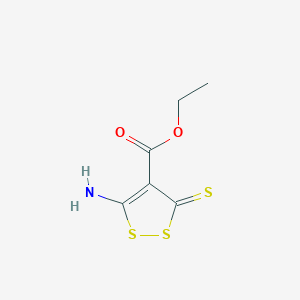
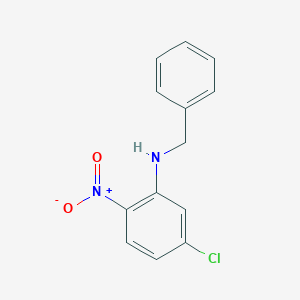
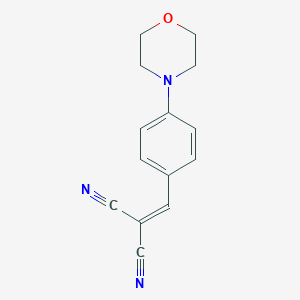
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
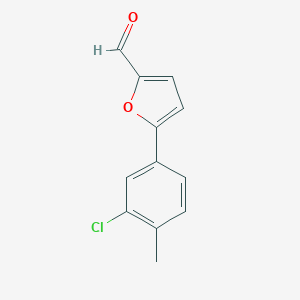
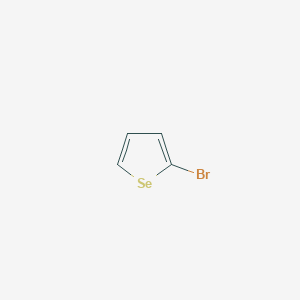
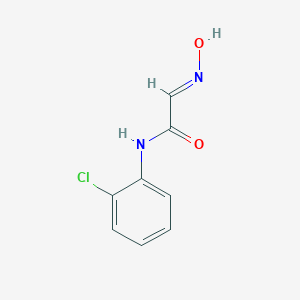
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)